molecular formula C13H6BrCl2NO B13993268 2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one CAS No. 91693-17-3

2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one

Katalognummer: B13993268
CAS-Nummer: 91693-17-3
Molekulargewicht: 343.00 g/mol
InChI-Schlüssel: BIUWNQUPZDQSDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one is a complex organic compound with a unique structure that includes amino, bromo, and dichloro functional groups attached to a fluorenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6,7-dichlorofluorenone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or bromo groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenones.

Wissenschaftliche Forschungsanwendungen

2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-3-bromo-9H-fluoren-9-one
  • 2-amino-6,7-dichloro-9H-fluoren-9-one
  • 3-bromo-6,7-dichloro-9H-fluoren-9-one

Uniqueness

2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

91693-17-3

Molekularformel

C13H6BrCl2NO

Molekulargewicht

343.00 g/mol

IUPAC-Name

2-amino-3-bromo-6,7-dichlorofluoren-9-one

InChI

InChI=1S/C13H6BrCl2NO/c14-9-1-5-6-2-10(15)11(16)3-7(6)13(18)8(5)4-12(9)17/h1-4H,17H2

InChI-Schlüssel

BIUWNQUPZDQSDS-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1N)Br)C3=CC(=C(C=C3C2=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.